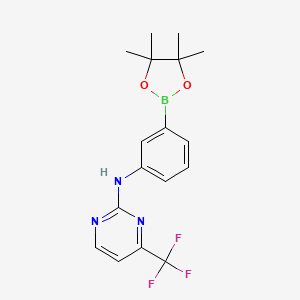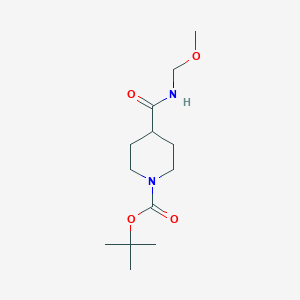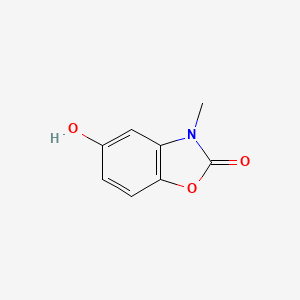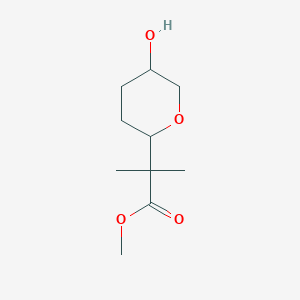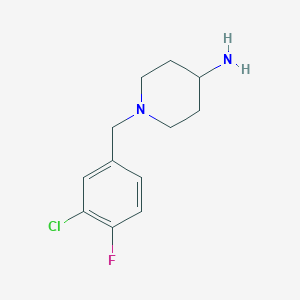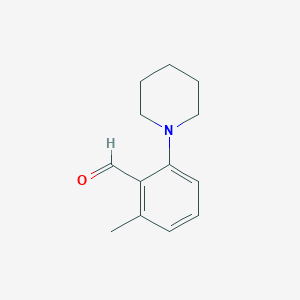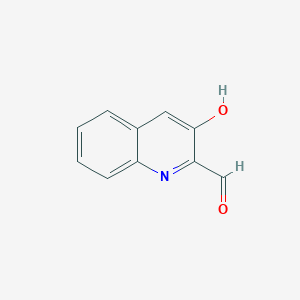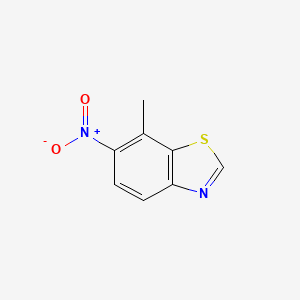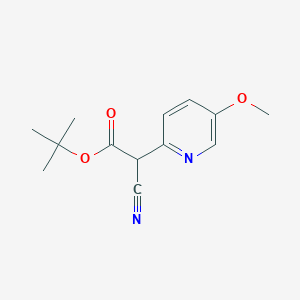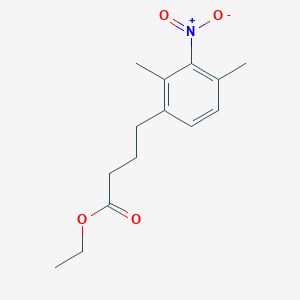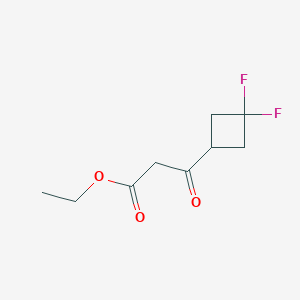
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is a chemical compound with a unique structure that includes a cyclobutane ring, a propanoic acid moiety, and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate typically involves the reaction of cyclobutane derivatives with fluorinating agents under controlled conditions. One common method includes the use of ethyl esters as starting materials, which undergo fluorination and subsequent cyclization to form the desired product. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The cyclobutane ring structure may also contribute to the compound’s stability and reactivity in various chemical and biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclobutanepropanoic acid, 3,3-difluoro-beta-oxo-, methyl ester
- Cyclobutanepropanoic acid, alpha-amino-3,3-difluoro-
Uniqueness
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is unique due to its specific combination of a cyclobutane ring, propanoic acid moiety, and two fluorine atoms This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds
Propiedades
Fórmula molecular |
C9H12F2O3 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate |
InChI |
InChI=1S/C9H12F2O3/c1-2-14-8(13)3-7(12)6-4-9(10,11)5-6/h6H,2-5H2,1H3 |
Clave InChI |
VYLFLRGBHDAMOI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1CC(C1)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
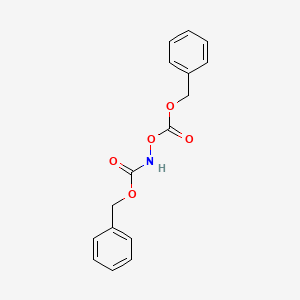
![3-[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]phenol](/img/structure/B8715336.png)
